
(R)-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid is a compound belonging to the indole family, which is known for its diverse biological activities. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 5-methyl-1H-indole-3-carbaldehyde and an appropriate amino acid precursor.
Industrial Production Methods
Industrial production of indole derivatives often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing waste . This approach is particularly advantageous for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the indole ring or the amino acid side chain.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Sodium periodate is commonly used for the oxidation of indole derivatives.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing indole compounds.
Substitution: Friedel-Crafts acylation and alkylation reactions are often employed for introducing substituents onto the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acids, while reduction can yield various reduced indole derivatives.
Applications De Recherche Scientifique
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . The specific pathways involved depend on the particular biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
5-Methylindole: A simpler indole derivative with various biological activities.
Indole-3-carbaldehyde: A precursor for the synthesis of many indole derivatives.
Uniqueness
®-2-Amino-2-(5-methyl-1H-indol-3-YL)acetic acid is unique due to its specific structure, which combines the indole nucleus with an amino acid side chain. This combination imparts unique biological activities and makes it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H12N2O2 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(5-methyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H12N2O2/c1-6-2-3-9-7(4-6)8(5-13-9)10(12)11(14)15/h2-5,10,13H,12H2,1H3,(H,14,15)/t10-/m1/s1 |
Clé InChI |
FEZSNNBYFWMNDK-SNVBAGLBSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)NC=C2[C@H](C(=O)O)N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
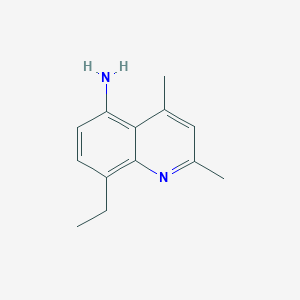
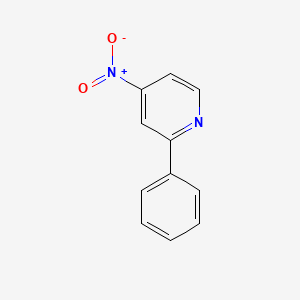
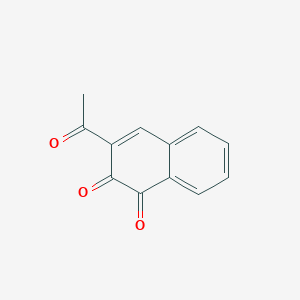

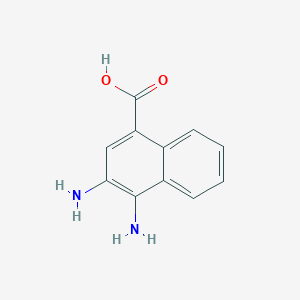
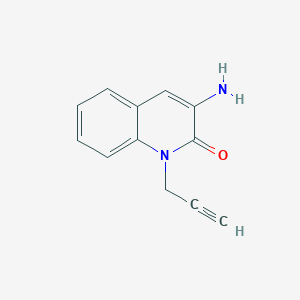

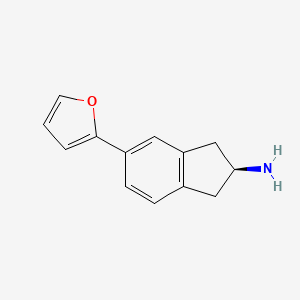
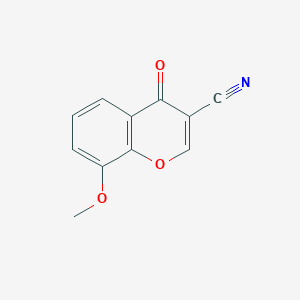

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxylic acid](/img/structure/B11899090.png)

